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Abstract
α-Methylserine, a non-proteinogenic amino acid, has emerged as a pivotal chiral building

block in organic synthesis, particularly in the fields of medicinal chemistry and materials

science. Its unique structural feature, a quaternary stereocenter, imparts significant

conformational constraints upon molecules into which it is incorporated. This property is

especially valuable in the design of peptides and peptidomimetics, where the introduction of α-

methylserine can lead to enhanced biological activity, increased metabolic stability, and

improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of

α-methylserine, including its synthesis, physicochemical properties, and diverse applications

as a chiral synthon. Detailed experimental protocols for key transformations, quantitative data

from representative reactions, and visualizations of synthetic strategies and their implications in

drug discovery are presented to serve as a practical resource for professionals in the field.

Introduction
The quest for novel molecules with tailored properties is a central theme in contemporary

chemical research. Chiral building blocks are fundamental tools in this endeavor, enabling the

stereocontrolled synthesis of complex molecular architectures. Among these, α,α-disubstituted

amino acids have garnered considerable attention due to their ability to induce specific

secondary structures in peptides and other polymers. α-Methylserine, with its hydroxymethyl
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side chain, offers a unique combination of steric hindrance and functional group accessibility,

making it an exceptionally versatile chiral precursor.

This guide will delve into the synthetic methodologies developed for accessing enantiomerically

pure α-methylserine and its derivatives. A key focus will be placed on the strategic use of α-

methylserine-derived β-lactones as reactive intermediates for the synthesis of a wide array of

other α-methyl amino acids. Furthermore, the impact of incorporating α-methylserine on the

conformational properties of peptides and its application in structure-activity relationship (SAR)

studies for drug discovery will be highlighted.

Physicochemical Properties of α-Methylserine
A thorough understanding of the physicochemical properties of α-methylserine is essential for

its effective application in synthesis and molecular design.
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Property Value Reference

IUPAC Name
2-amino-3-hydroxy-2-

methylpropanoic acid
[1]

Alternate Names

(S)-(+)-2-Amino-3-hydroxy-2-

methylpropionic Acid; 2-

Methyl-L-serine; (S)-2-

Methylserine

[2]

CAS Number 16820-18-1 (L-form) [2]

Molecular Formula C₄H₉NO₃ [1][2]

Molecular Weight 119.12 g/mol [1][2]

Melting Point 253-263 °C [3]

Boiling Point 345.8±32.0 °C (Predicted) [3]

Density 1.317±0.06 g/cm³ (Predicted) [3]

pKa 2.20±0.10 (Predicted) [3]

Appearance
White to off-white crystalline

powder
[3][4]

Solubility

Slightly soluble in DMSO

(heated, sonicated), Methanol

(heated), and Water

[3]

Stability Hygroscopic [3]

Synthesis of α-Methylserine and its Derivatives
The enantioselective synthesis of α-methylserine and its derivatives is a critical step in

harnessing its potential as a chiral building block. Various strategies have been developed, with

a significant focus on the preparation of α-methylserine β-lactones as key synthetic

intermediates.

Enantioselective Synthesis of α-Methylserine
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One effective method for the enantioselective synthesis of α-methyl-D-serine involves a

Sharpless asymmetric dihydroxylation of the Weinreb amide of methacrylic acid.[5] This

approach provides the desired enantiomer with high enantioselectivity. The subsequent steps

involve the formation of a cyclic sulfite, regioselective opening with an azide, and finally,

reduction and saponification to yield the unprotected α-methyl-D-serine.[5]

Synthesis of α-Methylserine β-Lactones
A pivotal derivative of α-methylserine is its β-lactone, which serves as a versatile precursor for

a wide range of other α-methyl amino acids. The synthesis of N-protected α-methylserine β-

lactones can be achieved through intramolecular cyclization of the corresponding N-protected

α-methylserine.

The synthesis of Boc-α-methyl-D-serine-β-lactone is a key transformation that enables the

subsequent diversification of the chiral building block.[5]

Synthesis of Boc-α-methyl-D-serine-β-lactone

Boc-α-methyl-D-serine Boc-α-methyl-D-serine-β-lactone
  DIAD, PPh₃, THF  

Click to download full resolution via product page

Caption: Synthesis of Boc-α-methyl-D-serine-β-lactone via Mitsunobu reaction.

An alternative protecting group strategy involves the use of dibenzylamines. The synthesis of

Bn₂N-α-methylserine-β-lactone starts with the dibenzylation of H₂N-α-Me-Ser-OMe, followed

by saponification and lactonization.[6] HBTU has been reported as a highly effective reagent for

the lactonization step, affording the β-lactone in high yield.[6]

α-Methylserine β-Lactone as a Chiral Building Block
The synthetic utility of α-methylserine is significantly amplified through the reactivity of its β-

lactone derivatives. The strained four-membered ring of the β-lactone is susceptible to
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nucleophilic attack, leading to regioselective ring-opening and the formation of a variety of β-

substituted α-methyl-α-amino acids.

Regioselective Ring-Opening with Organocuprates
A powerful and versatile method for the synthesis of a diverse range of α-methyl amino acids

involves the regioselective opening of N-protected α-methylserine-β-lactones with

organocuprates derived from Grignard reagents.[6] This reaction proceeds with high

regioselectivity, favoring O-alkyl fission to produce the desired α-methyl amino acids in

excellent yields.[6][7] The addition of TMSCl can further improve the regioselectivity in some

cases.[6]

Synthetic Utility of α-Methylserine β-Lactone

α-Methylserine
N-Protected

α-Methylserine
β-Lactone

  Protection &
  Lactonization   Diverse α-Methyl

Amino Acids

  Regioselective Ring-Opening
  (e.g., Organocuprates)  

Click to download full resolution via product page

Caption: Synthetic workflow from α-Methylserine to diverse α-methyl amino acids.

Quantitative Data on Ring-Opening Reactions
The efficiency and selectivity of the ring-opening reaction of α-methylserine β-lactones have

been demonstrated with a variety of nucleophiles. The following table summarizes

representative data for the synthesis of lanthionine building blocks through the ring-opening of

Boc-α-Me-D-serine-β-lactone with thiol nucleophiles.[5]
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Entry
Nucleophile
(RSH)

Solvent Time (h) Product Yield (%)

1 Cbz-Cys-OEt DMF 3

Boc-α-Me-D-

Cys(Cbz-

Cys-OEt)-OH

61

2 Cbz-Cys-OEt CH₃CN 1

Boc-α-Me-D-

Cys(Cbz-

Cys-OEt)-OH

65

3
Fmoc-Cys-

OEt
DMF 3

Boc-α-Me-D-

Cys(Fmoc-

Cys-OEt)-OH

85

4 Cbz-Pen-OEt DMF 17

Boc-α-Me-D-

Cys(Cbz-

Pen-OEt)-OH

73

5
Fmoc-Pen-

OEt
DMF 17

Boc-α-Me-D-

Cys(Fmoc-

Pen-OEt)-OH

82

6
Fmoc-Pen-

OEt
CH₃CN 3

Boc-α-Me-D-

Cys(Fmoc-

Pen-OEt)-OH

88

Data extracted from literature reports.[5] Yields refer to the isolated product after purification.

Experimental Protocols
This section provides detailed experimental methodologies for key transformations involving α-

methylserine and its derivatives, based on published literature.

Synthesis of Boc-α-methyl-D-serine (8)[5]
To a solution of α-methyl-D-serine (7) in 10% aqueous Na₂CO₃ and dioxane is added Boc-

anhydride. The reaction mixture is stirred at room temperature until completion (monitored by

TLC). The solvent is then removed under reduced pressure, and the residue is partitioned

between ethyl acetate and water. The aqueous layer is acidified to pH 2-3 with 1N HCl and
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extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄,

filtered, and concentrated to afford Boc-α-methyl-D-serine as a white solid.

Synthesis of Boc-α-Me-D-serine-β-lactone (9)[5]
To a solution of Boc-α-Me-D-serine (8) and triphenylphosphine in anhydrous THF at 0 °C is

added diisopropyl azodicarboxylate (DIAD) dropwise. The reaction mixture is stirred at 0 °C for

1 hour and then at room temperature for 12 hours. The solvent is removed under reduced

pressure, and the residue is purified by flash column chromatography on silica gel (eluting with

a gradient of ethyl acetate in hexanes) to give Boc-α-Me-D-serine-β-lactone as a crystalline

solid.

General Procedure for the Regioselective Ring-Opening
of Boc-α-Me-D-serine-β-lactone with Thiols[5]
To a solution of the thiol nucleophile (1.2 equiv) and cesium carbonate (1.2 equiv) in DMF is

added a solution of Boc-α-Me-D-serine-β-lactone (9) (1.0 equiv) in DMF. The reaction mixture

is stirred at room temperature until the starting material is consumed (monitored by TLC). The

reaction is then quenched with saturated aqueous ammonium chloride and the mixture is

extracted with ethyl acetate. The combined organic layers are washed with brine, dried over

anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column

chromatography on silica gel to afford the desired lanthionine building block.

Applications in Peptide Synthesis and Drug
Discovery
The incorporation of α-methylserine into peptides has profound effects on their conformational

properties, which can be strategically exploited in drug design and development.

Conformational Constraints in Peptides
The quaternary α-carbon of α-methylserine restricts the conformational freedom of the peptide

backbone, promoting the formation of stable secondary structures such as β-turns and helices.

[6][8][9][10] This pre-organization of the peptide conformation can lead to a higher affinity for

biological targets and increased resistance to enzymatic degradation.[6] Conformational

analysis of peptides containing α-methylserine is often conducted using techniques such as
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NMR spectroscopy (NOE and coupling constant data) and molecular dynamics simulations.[8]

[9][10]

Role in Structure-Activity Relationship (SAR) Studies
α-Methylserine and its derivatives are valuable tools in SAR studies to probe the importance

of specific side chains and backbone conformations for biological activity. By systematically

replacing native amino acids with α-methylserine or its analogs, researchers can gain insights

into the key interactions between a peptide ligand and its receptor. This information is crucial

for the rational design of more potent and selective therapeutic agents.

Drug Discovery and Development Workflow
The unique properties of α-methylserine make it an attractive building block in the

development of peptide-based therapeutics. The general workflow for drug discovery and

development of a peptide containing this constrained amino acid follows a multi-stage process.
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Caption: Workflow for the development of a peptide therapeutic incorporating α-methylserine.
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Conclusion
α-Methylserine has solidified its position as a highly valuable and versatile chiral building block

in modern organic synthesis. Its ability to introduce conformational constraints and serve as a

precursor to a wide array of other α-methyl amino acids through the strategic use of its β-

lactone derivative makes it an indispensable tool for chemists in academia and industry. The

applications of α-methylserine in peptide and peptidomimetic design continue to expand,

offering exciting opportunities for the development of novel therapeutics with enhanced

potency, selectivity, and metabolic stability. This guide has provided a comprehensive overview

of the synthesis, properties, and applications of α-methylserine, with the aim of facilitating its

broader adoption and inspiring further innovation in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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